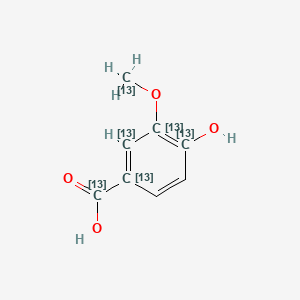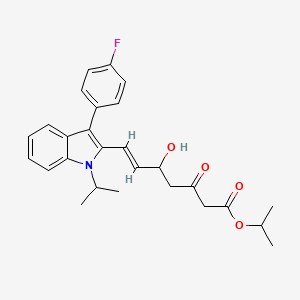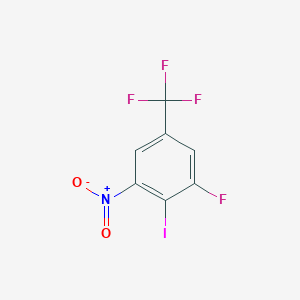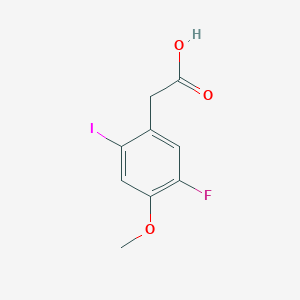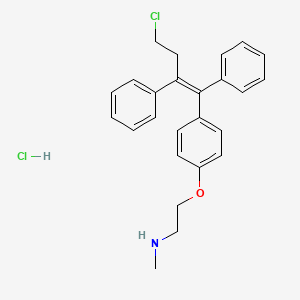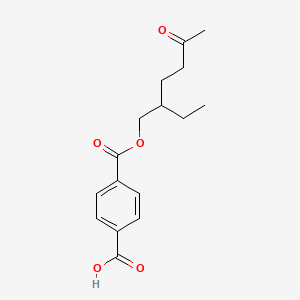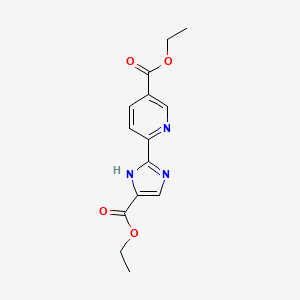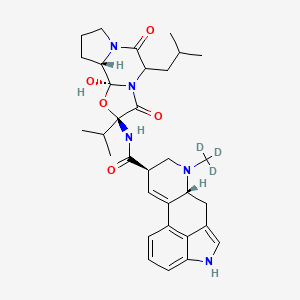
alpha-Ergocryptine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Ergocryptine-d3: is a deuterated form of alpha-ergocryptine, an ergot alkaloid derived from the fungus Claviceps purpurea. This compound is primarily used in scientific research due to its unique properties and stable isotope labeling, which makes it valuable in various analytical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ergocryptine-d3 involves the incorporation of deuterium atoms into the alpha-ergocryptine molecule. This can be achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Hydrogenation: The starting material, alpha-ergocryptine, undergoes hydrogenation in the presence of a deuterium source to replace hydrogen atoms with deuterium.
Purification: The resulting this compound is purified using chromatographic techniques to ensure the desired level of deuteration and purity.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of specialized reactors, catalysts, and purification systems.
化学反应分析
Types of Reactions: Alpha-Ergocryptine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted ergocryptine derivatives.
科学研究应用
Alpha-Ergocryptine-d3 has a wide range of scientific research applications, including:
Pharmacological Studies: Used to study the pharmacokinetics and pharmacodynamics of ergoline derivatives.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Investigated for its effects on neurotransmitter receptors and potential therapeutic applications.
Medical Research: Studied for its potential use in treating neurological disorders such as Parkinson’s disease and migraines.
作用机制
Alpha-Ergocryptine-d3 exerts its effects primarily through interactions with neurotransmitter receptors. It is a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine D1 and D3 receptors. These interactions modulate dopaminergic signaling pathways, leading to various physiological effects. Additionally, this compound may interact with adrenergic and serotonergic receptors, contributing to its pharmacological profile.
相似化合物的比较
Alpha-Ergocryptine: The non-deuterated form of alpha-Ergocryptine-d3.
Beta-Ergocryptine: An isomer of alpha-ergocryptine with a different methyl group position.
Dihydro-alpha-ergocryptine: A hydrogenated derivative of alpha-ergocryptine.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are essential.
属性
分子式 |
C32H41N5O5 |
|---|---|
分子量 |
578.7 g/mol |
IUPAC 名称 |
(6aR,9R)-N-[(1S,2S,4S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25?,26+,31+,32+/m1/s1/i5D3 |
InChI 键 |
YDOTUXAWKBPQJW-MXASJVGLSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N[C@@]5(C(=O)N6C(C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC(C)C)C(C)C |
规范 SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


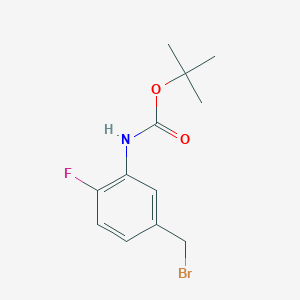
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
